molecular formula C6H8N4O3 B1384202 3-(3-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)propanoic acid CAS No. 220459-24-5

3-(3-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)propanoic acid

Cat. No. B1384202
M. Wt: 184.15 g/mol
InChI Key: FUPLOPZRMXCXPC-UHFFFAOYSA-N
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Description

3-(3-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)propanoic acid is a chemical compound with the molecular formula C6H8N4O3 . It has a molecular weight of 184.15 g/mol . The IUPAC name for this compound is 3-(3-amino-5-oxo-4H-1,2,4-triazin-6-yl)propanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8N4O3/c7-6-8-5(13)3(9-10-6)1-2-4(11)12/h1-2H2,(H,11,12)(H3,7,8,10,13) . The Canonical SMILES structure is C(CC(=O)O)C1=NN=C(NC1=O)N .


Physical And Chemical Properties Analysis

This compound has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . It has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of this compound is 184.05964013 g/mol . The Topological Polar Surface Area is 117 Ų . It has a Heavy Atom Count of 13 . The compound has a complexity of 307 .

Scientific Research Applications

Synthesis and Structural Studies

A series of studies has focused on the synthesis, structure, and biological evaluation of complexes and derivatives involving triazine compounds, closely related to 3-(3-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)propanoic acid. For instance, Parveen et al. (2018) synthesized new triazine ligands and their cobalt complexes, examining their structure and interaction with CT-DNA and BSA through various spectroscopic methods and density functional theory (DFT) studies (Parveen et al., 2018).

Biochemical Interactions and Antimicrobial Activities

Research by Voskoboynik et al. (2015) highlighted the interaction between triazine derivatives and cyclic anhydrides of non-symmetric dicarboxylic acids, discussing the influence of electronic and steric effects of substituents on the cyclization processes. This study provided valuable insights into the reactivity and potential applications of triazine compounds in biochemical contexts (Voskoboynik et al., 2015). Additionally, Abdel-Rahman and Bawazir (2020) synthesized new fluorinated/nonfluorinated α-amino acids with triazine and steroidal moieties, investigating their amylolytic effects against fungi (Abdel-Rahman & Bawazir, 2020).

Synthesis of Derivatives and Anticancer Evaluation

Saad and Moustafa (2011) focused on synthesizing S-glycosyl and S-alkyl derivatives of triazinone, evaluating their anticancer activities. This work emphasizes the potential of triazine derivatives in medicinal chemistry, particularly in developing novel anticancer agents (Saad & Moustafa, 2011).

Antimicrobial Studies

Hegde et al. (2008) synthesized a series of mercaptoacetyl-3-arylsydnones with triazine moieties, characterizing them and evaluating their antimicrobial activity. The results highlighted the potential of these compounds as antimicrobial agents, demonstrating the broad applicability of triazine derivatives in developing new therapeutic agents (Hegde et al., 2008).

properties

IUPAC Name

3-(3-amino-5-oxo-4H-1,2,4-triazin-6-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3/c7-6-8-5(13)3(9-10-6)1-2-4(11)12/h1-2H2,(H,11,12)(H3,7,8,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPLOPZRMXCXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C1=NN=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362592
Record name 3-(3-AMINO-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL)PROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)propanoic acid

CAS RN

220459-24-5
Record name 3-(3-AMINO-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL)PROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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